molecular formula C11H8Cl2N2O B1486783 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol CAS No. 1702528-84-4

6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1486783
CAS RN: 1702528-84-4
M. Wt: 255.1 g/mol
InChI Key: AIQAHOZSZYURLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol, also known as 6-DCPMP, is an organochlorine compound used in scientific research. It is a useful tool in studying the effects of organochlorines on biological systems and has been used in studies of the nervous system, the cardiovascular system, and the immune system. 6-DCPMP has a wide range of applications and is an important tool in understanding the effects of environmental pollutants and their impact on human health.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives are synthesized for various purposes, including their potential in pharmaceuticals and other industries. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine has been carried out to explore its applications in the preparation of high explosives and medicinal valued products, demonstrating the versatility of pyrimidine derivatives in different fields Patil, R., Jadhav, P., Radhakrishnan, S., & Soman, T. (2008).

Antimicrobial and Antitumor Activities

Some pyrimidine derivatives have been evaluated for their antimicrobial and antitumor activities. For example, compounds synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown significant biological activities, including antimicrobial properties against various Gram-positive and Gram-negative bacteria Abdelghani, E., Said, S. A., Assy, M., & Hamid, A. M. A. (2017).

Antitubercular Activity

A series of pyrimidine derivatives have been predicted and found to display moderate anti-tubercular activity, demonstrating the potential of these compounds in the development of new treatments for tuberculosis Erkin, A. V., Yurieva, A. V., Yuzikhin, O., Gurzhiy, V., & Krutikov, V. (2021).

Process Chemistry

The development of economic processes for the synthesis of pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, is crucial for their commercial applications. Research in this area focuses on optimizing synthesis conditions to enhance yield and product quality without compromising on cost Patil, R., Jadhav, P., Radhakrishnan, S., & Soman, T. (2008).

properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAHOZSZYURLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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